

A Comparative Guide to the Physicochemical Properties of Substituted Benzodioxole Vinyl Monomers

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Compound of Interest

Compound Name: 5-Vinylbenzo[*d*][1,3]dioxole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of a series of substituted benzodioxole vinyl monomers. The data presented is essential for understanding the structure-property relationships of these compounds, which are valuable building blocks in the synthesis of polymers and pharmacologically active molecules. The information has been compiled from various studies to offer a comprehensive overview for researchers in materials science and drug discovery.

Introduction

Benzodioxole derivatives are of significant interest due to their presence in numerous natural products and their wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.^{[1][2]} The introduction of a vinyl group to the benzodioxole scaffold creates versatile monomers for polymerization and further functionalization. Understanding how different substituents on the benzodioxole ring influence the physicochemical properties of these vinyl monomers is crucial for designing materials with tailored characteristics. This guide focuses on a comparative analysis of key properties such as spectroscopic characteristics, thermal stability, and solubility.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of a representative set of substituted 4-vinylbenzo[d][1][3]dioxole monomers. The substituents have been chosen to illustrate the effects of both electron-donating and electron-withdrawing groups on the monomer properties.

Monomer	Substituent (R)	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	1H NMR (CDCl ₃ , δ ppm)	13C NMR (CDCl ₃ , δ ppm)	Key IR Absorptions (cm ⁻¹)
1	H	C ₉ H ₈ O ₂	148.16	N/A (Liquid)	6.80-6.95 (m, 3H, Ar-H), 6.65 (dd, 1H, J=17.6, 10.9 Hz, -CH=), 5.95 (s, 2H, -OCH ₂ O-) 147.9, 147.1, 136.9, 131.5, 122.3, 114.2, 108.5, 107.9, 101.2 , 5.65 (d, 1H, J=17.6 Hz, =CH ₂), 5.20 (d, 1H, J=10.9 Hz, =CH ₂)	147.9, 147.1, 136.9, 131.5, 122.3, 114.2, 108.5, 107.9, 101.2	3080 (C-CH=), 2920 (C-H), 1630 (C=C), 1250, 1040 (C-O-C)
2	5-NO ₂	C ₉ H ₇ NO ₄	193.16	95-97	7.95 (d, 1H, J=2.1 Hz, Ar-H), 7.70 (dd, 1H, J=8.5, 2.1 Hz, Ar-H), 6.90 (d, 1H, Ar-H),	152.5, 148.8, 142.3, 135.2, 130.1, 118.9, 115.8, 109.2, 106.5, 102.1	3100 (C=O), 2930 (C-H), 1635, 1520, 1340, (NO ₂), 1255,

J=8.5 Hz,
Ar-H),
6.75 (dd,
1H,
J=17.6,
10.9 Hz,
-CH=),
6.10 (s,
2H, -
OCH2O-)
, 5.80 (d,
1H,
J=17.6
Hz,
=CH2),
5.35 (d,
1H,
J=10.9
Hz,
=CH2)

3	5-Br O2	C9H7Br	227.06	38-40	7.05 (d, 1H, J=1.8 Hz, Ar-H), 6.90 (dd, 1H, J=8.2, 1.8 Hz, Ar-H), 6.70 (d, 1H, J=8.2 Hz, Ar-H), 6.60 (dd, 1H, J=17.6, 10.9 Hz,	148.2, 147.5, 136.1, 132.8, 125.1, 115.0, 112.7, 110.1, 101.5 620 (C- Br)	3070 (C- HAr), 2910 (C- Haliph), 1625 (C=C), 1245, 1030 (C- O-C), 620 (C- Br)
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-CH=),
5.90 (s,
2H, -
OCH2O-)
, 5.60 (d,
1H,
J=17.6
Hz,
=CH2),
5.15 (d,
1H,
J=10.9
Hz,
=CH2)

4	5-OCH3	C10H10 O3	178.18	N/A (Liquid)	6.75 (d, 1H, J=8.2 Hz, Ar-H), 6.50 (d, 1H, J=2.3 Hz, Ar-H), 6.45 (dd, 1H, J=8.2, 2.3 Hz, Ar-H), 6.60 (dd, 1H, J=17.6, 10.9 Hz, -CH=), 5.85 (s, 2H, - OCH2O-) , 5.55 (d, 1H,	149.1, 147.3, 144.2, 137.5, 125.4, 114.5, 109.8, 108.9, 101.0, 99.8, 56.1	3060 (C- HAr), 2950, 2840 (C- Haliph), 1628 (C=C), 1230, 1045 (C- O-C)
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J=17.6
Hz,
=CH2),
5.10 (d,
1H,
J=10.9
Hz,
=CH2),
3.80 (s,
3H, -
OCH3)

Note: The data presented above is a representative compilation from various sources and may not have been collected under identical experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of substituted benzodioxole vinyl monomers.

Synthesis of 4-vinylbenzo[d][1][3]dioxole (1)

A common route to the vinylbenzodioxole scaffold is through a Wittig reaction from the corresponding aldehyde.

Materials:

- Piperonal (benzo[d][1][3]dioxole-5-carbaldehyde)
- Methyltriphenylphosphonium bromide
- Potassium tert-butoxide
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether

- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- Methyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere.
- Potassium tert-butoxide is added portion-wise at 0 °C, and the resulting yellow-orange mixture is stirred for 1 hour at room temperature.
- A solution of piperonal in anhydrous THF is added dropwise to the ylide solution at 0 °C.
- The reaction mixture is stirred at room temperature overnight.
- The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford 4-vinylbenzo[d][1][3]dioxole as a colorless oil.

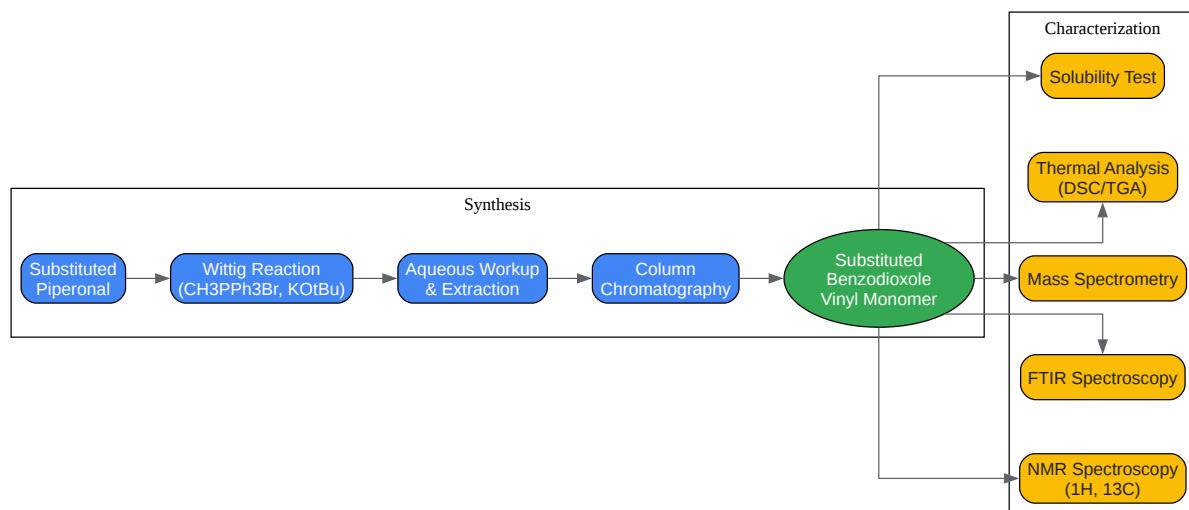
Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[1][2]
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on a spectrometer in the range of 4000-400 cm⁻¹.[4]
- Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source.[1][2]

- Melting Point: Melting points for solid compounds are determined using a standard melting point apparatus.
- Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are performed under a nitrogen atmosphere to determine thermal transitions and decomposition temperatures.[5][6]
- Solubility: Qualitative solubility is determined by dissolving a small amount of the monomer in various solvents (e.g., water, ethanol, chloroform, hexane) at room temperature. For quantitative analysis, methods such as UV-Vis spectrophotometry can be employed by preparing saturated solutions and measuring their absorbance.

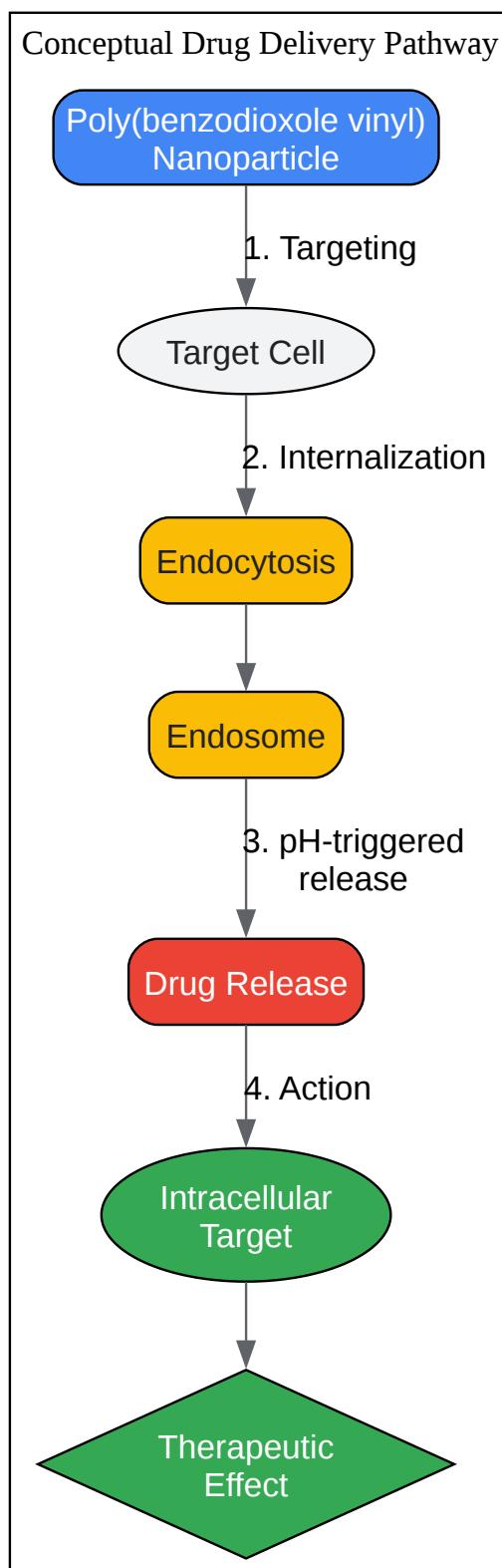
Workflow and Pathway Diagrams

The following diagrams illustrate the general synthetic workflow and a conceptual signaling pathway where such monomers could be utilized after polymerization into nanoparticles for drug delivery.



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Caption: General workflow for the synthesis and characterization of substituted benzodioxole vinyl monomers.



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Caption: Conceptual signaling pathway for a drug delivery system utilizing these monomers.

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